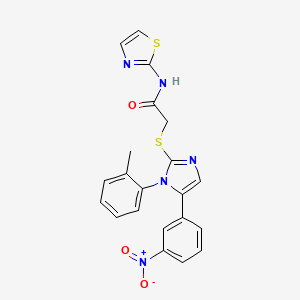

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex organic molecule that falls within the category of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" typically involves multi-step organic reactions. The initial steps often involve the formation of the imidazole ring through cyclization reactions of suitable precursors. Subsequently, the thiazole and nitrophenyl groups are introduced through nucleophilic substitution reactions and other coupling methods. These reactions usually require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final compound.

Step 1: Formation of the imidazole ring.

Step 2: Introduction of the nitrophenyl and tolyl groups through substitution reactions.

Step 3: Coupling with thiazol-2-ylacetyl chloride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may be optimized through continuous flow processes and the use of automated reactors. This ensures scalability, consistency, and cost-effectiveness in producing large quantities of the compound. Solvent selection and purification techniques are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

"2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" can undergo several types of chemical reactions, including:

Oxidation: The nitrophenyl group can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can transform the nitro group into an amino group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are hydrogen gas (H₂) with a catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens (Br₂, Cl₂) or strong bases (NaOH) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Products may include nitro derivatives or carboxylic acids.

Reduction: Aniline derivatives can be formed.

Substitution: Various substituted imidazole or thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. The imidazole ring is known to interact with biological macromolecules, potentially leading to enzyme inhibition and receptor modulation. In vitro studies have shown promising results against several cancer cell lines, including:

- Human glioblastoma U251 cells

- Human melanoma WM793 cells

The structure-activity relationship (SAR) suggests that modifications to the nitrophenyl or thiazole groups can enhance cytotoxicity against these cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

-

Antimicrobial Efficacy Study :

- A study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating strong potential for development into antimicrobial agents.

- Anticancer Screening :

Mechanism of Action

The mechanism by which "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound's multiple functional groups allow it to bind to different sites, inhibiting or activating specific pathways. For instance, the nitrophenyl group can interact with electron-rich centers, while the thiazole ring may engage in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

When compared to similar compounds, "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" stands out due to its unique combination of functional groups. Similar compounds include:

2-((5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

N-(thiazol-2-yl)acetamide

1-(o-tolyl)-1H-imidazole:

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Structural Characteristics

The molecular formula of the compound is C25H22N4O3S with a molecular weight of 458.5 g/mol . The structure includes an imidazole ring, thiazole moiety, and nitrophenyl substitution, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O3S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1235329-70-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or a receptor ligand , modulating various biological pathways. The presence of the nitrophenyl and imidazole groups enhances its binding affinity to target proteins, potentially leading to inhibition of enzyme activity or alteration of receptor functions .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Anticancer Activity

Research has shown that this compound possesses anticancer properties , demonstrating cytotoxic effects against several cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in tumorigenic cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated an IC50 value in the micromolar range, highlighting its potential as an anticancer drug .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in cancer progression. Enzyme assays demonstrated effective inhibition, particularly against kinases associated with tumor growth .

- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains. The results showed promising antimicrobial activity, supporting further investigation into its use as an antibiotic agent.

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-14-5-2-3-8-17(14)25-18(15-6-4-7-16(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDYVSDKMGGZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.